N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
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Overview
Description
N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a urea linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidinone intermediate.
Formation of the urea linkage: This is typically done by reacting the intermediate with an isocyanate or a carbodiimide in the presence of a catalyst.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrrolidinone ring play crucial roles in binding to these targets, leading to modulation of their activity. The urea linkage may facilitate hydrogen bonding interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide can be compared with other similar compounds, such as:
N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide: Similar structure but with a different position of the fluorine atom on the phenyl ring.
N-(2-(3-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-[[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3/c1-10(21)17-5-6-18-15(23)19-12-8-14(22)20(9-12)13-4-2-3-11(16)7-13/h2-4,7,12H,5-6,8-9H2,1H3,(H,17,21)(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCADMXHKXVRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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